[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[3-(Difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl and iodo groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which often involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the acetic acid moiety.
Reduction: Reduction reactions may target the iodo group, converting it to a hydrogen or other substituents.
Substitution: The iodo group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving halogenated substrates. Its difluoromethyl group can also serve as a bioisostere for hydrogen or hydroxyl groups in drug design.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the iodo group can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid]: This compound is similar in structure but lacks the iodo group, which may affect its reactivity and applications.
[3-(Trifluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical properties and biological activity.
Uniqueness
The presence of both difluoromethyl and iodo groups in [3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid makes it unique compared to other similar compounds. These functional groups can impart distinct reactivity and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(difluoromethyl)-4-iodopyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O2/c7-6(8)5-3(9)1-11(10-5)2-4(12)13/h1,6H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOBSKIPSYKMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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